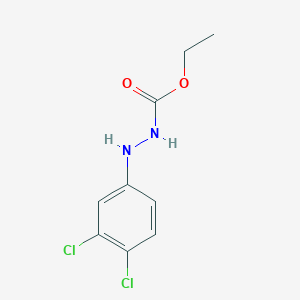

Ethyl 3-(3,4-Dichlorophenyl)carbazate

概要

説明

Ethyl 3-(3,4-Dichlorophenyl)carbazate is a chemical compound with the molecular formula C9H10Cl2N2O2 and a molecular weight of 249.1 g/mol . It is known for its applications in various chemical reactions and research fields. This compound is typically found as a white to light yellow powder or crystal and is used in organic synthesis and other scientific research areas .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 3-(3,4-Dichlorophenyl)carbazate can be synthesized through a catalytic Mitsunobu reaction. In this process, ethyl 2-arylazocarboxylate, an oxidized azo form of the compound, plays a role similar to diethyl azodicarboxylate (DEAD). The reaction involves the use of triphenylphosphine and iron (II) phthalocyanine as catalysts under atmospheric oxidation conditions . The typical procedure includes mixing ethyl L-(-)-lactate, 4-nitrobenzoic acid, triphenylphosphine, this compound, iron (II) phthalocyanine, and activated molecular sieves in toluene, followed by irradiation in an ultrasound bath and stirring at room temperature for 12 hours under air .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to ensure efficiency and safety.

化学反応の分析

Types of Reactions

Ethyl 3-(3,4-Dichlorophenyl)carbazate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ethyl 2-arylazocarboxylate, which is used in Mitsunobu reactions.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Iron (II) phthalocyanine is commonly used as a catalyst for the oxidation of this compound.

Substitution: Triphenylphosphine is often used in substitution reactions involving this compound.

Major Products Formed

科学的研究の応用

Ethyl 3-(3,4-Dichlorophenyl)carbazate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in Mitsunobu reactions to form ester products.

Medicine: Research into its potential medicinal properties is ongoing, with a focus on its derivatives and their biological effects.

Industry: It is used in the synthesis of various organic compounds, which may have industrial applications.

作用機序

The mechanism of action of Ethyl 3-(3,4-Dichlorophenyl)carbazate involves its role as a reagent in chemical reactions. In Mitsunobu reactions, it acts as an oxidizing agent, converting alcohols to esters in the presence of triphenylphosphine and carboxylic acids . The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and ability to form stable intermediates during reactions.

類似化合物との比較

Ethyl 3-(3,4-Dichlorophenyl)carbazate can be compared with other similar compounds, such as:

Diethyl azodicarboxylate (DEAD): Both compounds are used in Mitsunobu reactions, but this compound offers a recyclable alternative.

Ethyl 2-arylazocarboxylate: This is the oxidized form of this compound and plays a similar role in chemical reactions.

The uniqueness of this compound lies in its ability to be reoxidized and reused in catalytic cycles, making it a more sustainable option for certain chemical processes .

生物活性

Ethyl 3-(3,4-Dichlorophenyl)carbazate, with the molecular formula and a molecular weight of 249.09 g/mol, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a carbazate functional group and dichlorophenyl moiety, which contribute to its reactivity and biological activity. The compound is primarily synthesized through various chemical reactions including amidolysis and acylation techniques.

The biological activity of this compound is believed to stem from its interaction with specific biological targets, potentially including enzymes and receptors. The dichlorophenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with target sites.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against a range of pathogens. For instance, compounds based on similar scaffolds have shown moderate antibacterial effects against Neisseria meningitidis and Haemophilus influenzae .

- Antichlamydial Activity : A study highlighted the potential of related compounds in selectively targeting Chlamydia infections, indicating that modifications in the structure can lead to enhanced selectivity and potency .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on certain enzymes. For example, it has been noted as a small-molecule inhibitor of the PDZ domain of PICK1, which is implicated in brain ischemia and pain pathways .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

- Study on Antimicrobial Properties :

- Investigation into Antichlamydial Effects :

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3-(3,4-Dichlorophenyl)carbazate with high yield?

Methodological Answer: The synthesis typically involves reacting 3,4-dichlorophenylhydrazine with ethyl chloroformate under controlled conditions. Key steps include:

Hydrazine Activation : Dissolve 3,4-dichlorophenylhydrazine in anhydrous dichloromethane (DCM) under nitrogen.

Coupling Reaction : Add ethyl chloroformate dropwise at 0–5°C to minimize side reactions.

Purification : Isolate the product via vacuum filtration and recrystallize from ethanol/water (3:1 v/v).

Optimization Tips :

- Maintain pH 8–9 using triethylamine to enhance nucleophilic substitution.

- Use GC monitoring (as purity is typically >98% by GC) to confirm reaction completion .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-analytical approach is recommended:

Purity Assessment :

- Gas Chromatography (GC) : Quantify purity (>98.0% as per supplier data) using a DB-5 column and flame ionization detection .

- HPLC : Use a C18 column with UV detection at 254 nm for trace impurity analysis.

Structural Confirmation :

- NMR : -NMR (CDCl₃) should show characteristic peaks: δ 1.3 ppm (CH₃ triplet), δ 4.2 ppm (CH₂ quartet), and aromatic protons at δ 6.8–7.4 ppm.

- FT-IR : Confirm carbazate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.

| Analytical Data Summary |

|---|

| Purity (GC) |

| CAS RN |

| Key NMR Peaks |

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on GHS guidelines for structurally similar carbamates :

Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

Ventilation : Use a fume hood to avoid inhalation of fine particles.

Storage : Keep in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis.

Spill Management : Neutralize with 10% sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer: Focus on modifying substituents while retaining the carbazate core:

Substituent Variation :

- Replace 3,4-dichlorophenyl with electron-withdrawing groups (e.g., -CF₃, -CN) to assess electronic effects.

- Introduce heterocycles (e.g., pyridine, thiophene) to enhance solubility.

Synthetic Routes :

- Use Mitsunobu reactions for ether-linked analogs (e.g., Ethyl 2-(4-Cyanophenyl)hydrazinecarboxylate) .

Computational Modeling :

- Perform docking studies with targets like G protein-coupled receptors (GPCRs) using Schrödinger Suite. SAR analogs in (e.g., SR140333) suggest dichlorophenyl moieties enhance receptor binding .

| Analog Design Strategy | Example Modifications |

|---|---|

| Electron-Withdrawing Groups | -CF₃, -CN |

| Heterocyclic Replacements | Pyridine, thiazole |

| Backbone Optimization | Hydrazine-to-urea substitution |

Q. What experimental approaches are effective in evaluating this compound as a pharmacophore in drug discovery?

Methodological Answer:

In Vitro Assays :

- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s method.

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., neurokinin receptors, as seen in SR48968 ).

Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ >100 µM suggests low toxicity).

Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

Data Contradiction Resolution :

- If SAR conflicts arise (e.g., high binding affinity but low solubility), employ logP adjustments via prodrug strategies (e.g., ester-to-amide conversion).

Q. How can researchers resolve discrepancies in biological activity data for this compound analogs?

Methodological Answer:

Control Experiments :

- Verify compound integrity post-assay (e.g., LC-MS to detect hydrolysis products).

Assay Optimization :

- Adjust buffer pH (e.g., phosphate vs. Tris) to stabilize the carbazate moiety.

Statistical Analysis :

- Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends.

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound?

Methodological Answer:

Forced Degradation Studies :

- Expose to heat (60°C), UV light, and hydrolytic conditions (pH 1–13).

Degradation Product Identification :

- LC-HRMS : Identify hydrolyzed products (e.g., 3,4-dichlorophenylhydrazine).

- X-ray Crystallography : Resolve stable degradation byproducts.

特性

IUPAC Name |

ethyl N-(3,4-dichloroanilino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-2-15-9(14)13-12-6-3-4-7(10)8(11)5-6/h3-5,12H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVAIPOSBJQZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。